molecular formula C52H81N7O16 B1671083 Echinocandin B CAS No. 54651-05-7

Echinocandin B

Número de catálogo B1671083
Número CAS: 54651-05-7
Peso molecular: 1060.2 g/mol
Clave InChI: FAUOJMHVEYMQQG-RQYJTCPZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Echinocandin B is a naturally occurring cyclic hexapeptide with a linoleoyl side chain . It belongs to a class of antifungal agents called echinocandins, which inhibits the synthesis of glucan, a major component of the fungal cell wall, via noncompetitive inhibition of a crucial enzyme, β- (1→3)- D -glucan synthase .


Synthesis Analysis

This compound is the key precursor compound of the antifungal drug Anidulafungin . The effects of the five precursor amino acids on this compound biosynthesis were investigated . It was found that although L-threonine was a main compound of the hexapeptide scaffold of this compound, exogenous addition of L-threonine had no significant effect on the increase of this compound fermentation titer . Meanwhile, the this compound fermentation titer with methyl oleate showed two times higher than that of the other carbon sources .


Molecular Structure Analysis

Echinocandins are cyclic non-ribosomal hexapeptides equipped with a lipophilic side chain . They are produced by filamentous fungi (Ascomycota) of the classes Leotiomycetes (mostly Helotiales) and Eurotiomycetes (Aspergillaceae) .


Chemical Reactions Analysis

The transcription level analysis of the key genes for this compound biosynthesis indicated that the gene an655543 related to L-threonine biosynthesis showed higher value during the fermentation process . Therefore, the exogenous addition of L-threonine had no obvious affection . Furthermore, it indicated that the transcription level of gene ecdA might be the main restriction factor for the this compound biosynthesis .


Physical And Chemical Properties Analysis

This compound is a lipopeptide antifungal agent produced by several species of Aspergillus . It has a complex structure, which is characterized by numerous hydroxylated non-proteinogenic amino acids .

Aplicaciones Científicas De Investigación

Echinocandin B: Un análisis exhaustivo de las aplicaciones de la investigación científica

Precursor de medicamentos antifúngicos: this compound (ECB) es un precursor crucial para la síntesis de medicamentos antifúngicos como la Anidulafungina. Se utiliza para combatir una variedad de infecciones fúngicas, particularmente las causadas por especies de Candida y Aspergillus .

Mejora de la biosíntesis: Se ha llevado a cabo investigación para mejorar la biosíntesis de ECB mediante la adición de aminoácidos precursores y otros compuestos, como el oleato de metilo, para mejorar los procesos de fermentación .

Caracterización estructural: Como la primera echinocandina caracterizada estructuralmente, la compleja estructura de ECB ha sido estudiada ampliamente, lo que ha llevado a una mejor comprensión de sus mecanismos antifúngicos .

Producción de lipopeptidos: ECB es parte de un grupo de lipopeptidos producidos por hongos, que se utilizan en el desarrollo de nuevos agentes antifúngicos debido a sus propiedades estructurales únicas .

Estudios de producción por fermentación: Se han realizado estudios sobre los efectos de los lípidos y tensioactivos en la producción por fermentación de ECB, con el objetivo de optimizar los rendimientos y la eficiencia del proceso .

Fabricación semisintética: Debido a su estructura compleja con numerosos aminoácidos no proteinogénicos hidroxilados, los agentes antifúngicos echinocandín se fabrican semisintéticamente a partir de ECB .

Investigación de cepas de especies fúngicas: Se informa que las cepas de más de 20 especies fúngicas producen echinocandinas, con investigación centrada en su aplicación como antimicóticos .

Mecanismo De Acción

Target of Action

Echinocandin B is a member of the echinocandins, a class of antifungal agents . The primary target of this compound is the fungal cell wall . It specifically inhibits the synthesis of glucan, a major component of the fungal cell wall, through noncompetitive inhibition of the enzyme β-(1→3)-D-glucan synthase . This target is unique to fungi, contributing to the favorable toxicity profile of echinocandins .

Mode of Action

This compound interacts with its target, the β-(1→3)-D-glucan synthase, by noncompetitively inhibiting this enzyme . This inhibition disrupts the synthesis of glucan, a crucial component of the fungal cell wall . As a result, the integrity of the fungal cell wall is compromised, leading to cell death .

Biochemical Pathways

The action of this compound affects the biochemical pathway responsible for the synthesis of the fungal cell wall . By inhibiting the β-(1→3)-D-glucan synthase enzyme, this compound disrupts the production of glucan, a key constituent of the fungal cell wall . This disruption in the cell wall synthesis pathway leads to the death of the fungal cell .

Pharmacokinetics

Echinocandins, including this compound, are large lipopeptide molecules . They distribute well into tissues, including the lung, liver, and spleen, but have minimal penetration into central nervous system (CNS) tissues, including the eye, due to their high protein binding and large molecular weight . The total clearance of echinocandins is around 11-12 ml/h/kg, with a distribution volume at steady state of 0.2 l/kg .

Result of Action

The primary result of this compound’s action is the death of fungal cells . By inhibiting the synthesis of glucan in the fungal cell wall, this compound compromises the integrity of the cell wall, leading to cell death . This makes this compound a potent antifungal agent, with strong activity against Candida and Aspergillus species .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound is carried out by industrial strains of Aspergillus rugulosus . The fermentation process can be affected by various factors, including the presence of contaminants . Therefore, achieving a competitive technology to eliminate other contaminants is important for the efficient production of this compound .

Safety and Hazards

Echinocandin B is harmful if swallowed and causes serious eye irritation . It is suspected of damaging fertility or the unborn child . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Análisis Bioquímico

Biochemical Properties

Echinocandins, including Echinocandin B, inhibit the synthesis of glucan, a major component of the fungal cell wall, via noncompetitive inhibition of a crucial enzyme, β- (1→3)- D -glucan synthase . This inhibition disrupts the cell wall biosynthesis in fungi, leading to cell lysis and death .

Cellular Effects

Echinocandins, including this compound, have a significant impact on fungal cells. They noncompetitively inhibit beta-1,3-D-glucan synthase enzyme complex in susceptible fungi to disturb fungal cell glucan synthesis . This leads to cell lysis and death .

Molecular Mechanism

The molecular mechanism of this compound involves the noncompetitive inhibition of β- (1→3)- D -glucan synthase, a crucial enzyme in the synthesis of glucan . This inhibition disrupts the cell wall biosynthesis in fungi, leading to cell lysis and death .

Temporal Effects in Laboratory Settings

It has been observed that increasing drug concentrations of echinocandins above the organism’s MIC may result in a paradoxical increase in fungal growth as demonstrated in some in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The potential impact of dose escalations on improving the clinical efficacy of echinocandins based on in vitro and animal models are uncertain and are still being evaluated .

Metabolic Pathways

This compound is involved in the metabolic pathway that inhibits the synthesis of glucan, a major component of the fungal cell wall . This is achieved via noncompetitive inhibition of a crucial enzyme, β- (1→3)- D -glucan synthase .

Transport and Distribution

It is known that Echinocandins are large lipopeptide molecules that inhibit cell wall biosynthesis through noncompetitive inhibition of the (1 → 3)-β- d -glucan synthase complex .

Subcellular Localization

It has been observed that despite their high structural similarity, each of the drug probes had a unique subcellular distribution pattern . For instance, fluorescent this compound localized in the extracellular environment and on the yeast cell surface where the target glucan synthase resides .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of Echinocandin B involves a convergent strategy that utilizes a peptide coupling reaction to combine two key fragments. The first fragment is a protected hexapeptide containing the key amino acid residues, while the second fragment is a disaccharide that contains the mycosamine and N-acylglucosamine moieties. The two fragments are coupled together to form the final product.", "Starting Materials": [ "Fmoc-L-phenylalanine", "Fmoc-L-threonine", "Fmoc-L-aspartic acid", "Fmoc-L-valine", "Fmoc-L-ornithine", "Fmoc-L-proline", "2-chloro-N-(1,3-dihydroxy-2-propyl)-acetamide", "2,3,4,6-tetra-O-acetyl-D-glucopyranosyl bromide", "2,3,4,6-tetra-O-acetyl-D-galactopyranosyl bromide" ], "Reaction": [ "The synthesis of the protected hexapeptide fragment is carried out using standard solid-phase peptide synthesis techniques, starting with Fmoc-L-phenylalanine and sequentially adding Fmoc-L-threonine, Fmoc-L-aspartic acid, Fmoc-L-valine, Fmoc-L-ornithine, and Fmoc-L-proline.", "The disaccharide fragment is synthesized separately by reacting 2-chloro-N-(1,3-dihydroxy-2-propyl)-acetamide with 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl bromide and 2,3,4,6-tetra-O-acetyl-D-galactopyranosyl bromide in the presence of a Lewis acid catalyst.", "The two fragments are then coupled together using a standard peptide coupling reaction to form the final product, Echinocandin B." ] }

Número CAS

54651-05-7

Fórmula molecular

C52H81N7O16

Peso molecular

1060.2 g/mol

Nombre IUPAC

(9E,12E)-N-[(3S,6S,9S,11S,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide

InChI

InChI=1S/C52H81N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-38(65)53-35-26-37(64)48(71)57-50(73)42-43(66)29(2)27-59(42)52(75)40(31(4)61)55-49(72)41(45(68)44(67)32-21-23-33(62)24-22-32)56-47(70)36-25-34(63)28-58(36)51(74)39(30(3)60)54-46(35)69/h9-10,12-13,21-24,29-31,34-37,39-45,48,60-64,66-68,71H,5-8,11,14-20,25-28H2,1-4H3,(H,53,65)(H,54,69)(H,55,72)(H,56,70)(H,57,73)/b10-9+,13-12+/t29-,30+,31+,34-,35-,36-,37+,39-,40-,41-,42-,43-,44-,45-,48+/m0/s1

Clave InChI

FAUOJMHVEYMQQG-RQYJTCPZSA-N

SMILES isomérico

CCCCC/C=C/C/C=C/CCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](C)O)C)O)O)O

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O

SMILES canónico

CCCCCC=CCC=CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O

Apariencia

Solid powder

Pictogramas

Irritant; Health Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Echinocandin B;  NSC 287461;  A30912A;  A 30912A;  A-30912A;  A22082;  A 22082;  A-22082

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Echinocandin B
Reactant of Route 2
Echinocandin B
Reactant of Route 3
Echinocandin B
Reactant of Route 4
Echinocandin B
Reactant of Route 5
Echinocandin B
Reactant of Route 6
Echinocandin B

Q & A

Q1: How does Echinocandin B exert its antifungal activity?

A1: this compound exerts its antifungal activity by non-competitively inhibiting the enzyme 1,3-β-D-glucan synthase. [] This enzyme is responsible for the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall. []

Q2: What are the downstream effects of this compound's inhibition of 1,3-β-D-glucan synthase?

A2: Inhibition of 1,3-β-D-glucan synthase by this compound disrupts the integrity of the fungal cell wall. [] This disruption ultimately leads to osmotic instability and cell lysis, resulting in fungal cell death. []

Q3: What is the molecular formula and weight of this compound?

A3: The tentative molecular formula of this compound is C52H81N7O18. []

Q4: What spectroscopic data is available for characterizing this compound?

A4: this compound is characterized by its IR and NMR spectra. []

Q5: What are the key structural components of this compound?

A5: this compound is a lipopeptide composed of a cyclic hexapeptide core and a linoleic acid side chain attached to the N-terminus. [, ]

Q6: Does this compound exhibit stability issues under certain conditions?

A6: Yes, this compound is known to be unstable under strongly basic conditions due to the presence of a hemiaminal group. [] This instability can lead to ring opening and inactivation of the molecule.

Q7: Is this compound known to have any catalytic properties or applications?

A7: this compound itself is not known to possess catalytic properties. Its primary role is as an antifungal agent due to its inhibitory action on 1,3-β-D-glucan synthase. [, ]

Q8: Have there been any computational studies on this compound or its analogs?

A8: Yes, computational analyses have been conducted on this compound and related compounds to investigate their interactions with 1,3-β-D-glucan synthase and explore their structure-activity relationships. [, ]

Q9: What is the impact of the lipid side chain on the activity of this compound analogs?

A9: The lipid side chain significantly influences the antifungal potency of this compound analogs. Studies have shown that a linearly rigid geometry and a CLOGP value greater than 3.5 for the side chain are crucial for enhancing antifungal activity. []

Q10: How does N-alkylation compare to N-acylation in terms of impacting the antifungal activity of this compound analogs?

A10: While both N-alkylation and N-acylation with linear, rigid side chains can improve in vitro antifungal potency, N-alkylated derivatives lose all in vivo activity. []

Q11: What structural features of this compound are essential for its antifungal activity?

A11: The hydroxyproline-threonine section in the north-western region of this compound is crucial for its antifungal activity. [] Additionally, the linoleoyl side chain plays a significant role in its activity and toxicity profile. []

Q12: What strategies have been explored to improve the stability and solubility of this compound analogs?

A12: Derivatization of the hemiaminal group in this compound analogs to form stable hemiaminal ethers with pendant basic amines has been explored to enhance stability and allow for salt formation to improve water solubility. [] Additionally, the use of amino acids and fatty acids in modifying the this compound nucleus has led to analogs with improved solubility. []

Q13: How effective is this compound against various Candida species?

A13: this compound and its analogs have demonstrated potent antifungal activity against various Candida species, including Candida albicans and Candida parapsilosis, both in vitro and in vivo. [, ]

Q14: What animal models have been used to evaluate the efficacy of this compound analogs?

A14: Mouse models have been employed to assess the in vivo antifungal activity of this compound analogs, particularly against Candida infections. [] Additionally, rabbit models of pulmonary aspergillosis have been used to evaluate the efficacy and safety of LY303366, a semisynthetic derivative of this compound. []

Q15: Have any resistance mechanisms to this compound or its analogs been reported?

A15: While not extensively discussed in the provided research papers, the emergence of resistance to echinocandin class drugs has been reported, particularly in Candida species. Mutations in the FKS genes, which encode the catalytic subunit of 1,3-β-D-glucan synthase, are the most common mechanism of resistance.

Q16: Are there any specific drug delivery strategies being investigated for this compound or its analogs?

A17: While specific drug delivery strategies are not explicitly discussed in the provided abstracts, research efforts have focused on improving the pharmaceutical properties of echinocandin analogs, such as solubility and stability, to enhance their bioavailability and delivery. [, ]

Q17: Are there any known biomarkers for predicting the efficacy of this compound or its analogs?

A17: The provided abstracts do not mention specific biomarkers for predicting the efficacy of this compound or its analogs.

Q18: What analytical methods are used to characterize and quantify this compound and its analogs?

A19: High-performance liquid chromatography (HPLC) is a key analytical technique used for separating, identifying, and quantifying this compound and its analogs. [, , ] Mass spectrometry (MS) is employed to determine molecular weight and confirm the identity of the compounds. [, , ] Nuclear magnetic resonance (NMR) spectroscopy is utilized to elucidate the structures of these compounds and their analogs. [, , , , ]

Q19: What organism is the primary source of this compound?

A20: this compound is primarily produced by the fungus Aspergillus nidulans. []

Q20: Have there been attempts to improve the production of this compound?

A21: Yes, several approaches have been employed to enhance this compound production. These include: * Genetic engineering: Introducing additional copies of the this compound deacylase gene into the producing organism, Actinoplanes utahensis, and heterologous hosts like Streptomyces lividans and Streptomyces albus. This modification aims to increase the bioconversion of this compound to its nucleus, a key intermediate in the production of the clinically used antifungal drug, anidulafungin. [] * Mutagenesis: Using atmospheric and room temperature plasma (ARTP) treatment to generate mutants of Aspergillus nidulans capable of utilizing starch as a cheaper carbon source for this compound production. [] * Optimization of fermentation conditions: Employing response surface methodology (RSM) and statistical design techniques like Plackett-Burman design (PBD) and Box-Behnken design (BBD) to determine the optimal media composition and fermentation parameters for increased this compound yield. []

Q21: How does curcumin affect this compound production?

A22: Curcumin, a natural compound, has been shown to epigenetically repress the production of this compound in Emericella rugulosa. This suppression is achieved by inhibiting histone acetylation and disrupting interspecies consortium communication, ultimately leading to a decrease in this compound synthesis. []

Q22: What is the role of the ecd and hty gene clusters in this compound biosynthesis?

A23: The ecd and hty gene clusters play a crucial role in this compound biosynthesis in Emericella rugulosa NRRL 11440. * The ecd gene cluster comprises genes encoding for the six-module nonribosomal peptide synthetase EcdA, an acyl-AMP ligase EcdI, and oxygenases EcdG, EcdH, and EcdK. [] * EcdA is responsible for incorporating L-ornithine into the this compound structure, while EcdI activates linoleate and attaches it to EcdA. [] * The hty gene cluster encodes enzymes involved in the biosynthesis of L-homotyrosine, a precursor for one of the amino acid residues in this compound. [] * Deletions in the ecdA and htyA genes resulted in the abolishment of this compound production, confirming their essential roles in the biosynthetic pathway. []

Q23: What is the significance of the proline hydroxylase enzymes in echinocandin biosynthesis?

A24: Proline hydroxylase enzymes, specifically GloF from Glarea lozoyensis (pneumocandin producer) and HtyE from Aspergillus pachycristatus (this compound producer), are involved in hydroxylating proline residues during echinocandin biosynthesis. [] Interestingly, both enzymes can generate trans-3-hydroxy-l-proline and trans-4-hydroxy-l-proline, but in different ratios. [, ] While this compound itself does not contain trans-3-hydroxy-l-proline, its presence as a product of HtyE suggests a potential for generating novel echinocandin analogs with this building block. []

Q24: Can the production of specific echinocandin analogs be manipulated?

A25: Yes, manipulating genes involved in echinocandin biosynthesis can lead to the production of specific analogs. For example, replacing the native gloF gene in Glarea lozoyensis with the ap-htyE gene from Aspergillus pachycristatus resulted in a strain that could no longer produce pneumocandin C0 but retained its ability to produce pneumocandin B0. [] This finding highlights the potential of using genetic engineering techniques to enhance the production of desired echinocandin analogs for therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.